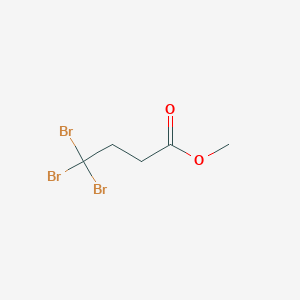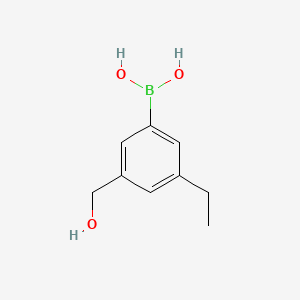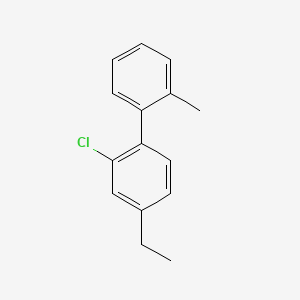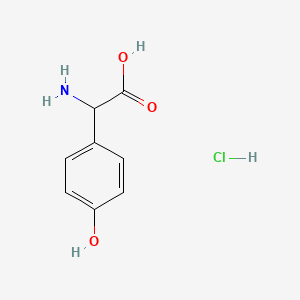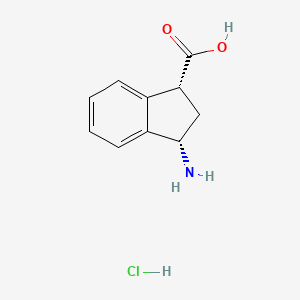
(1R,3S)-3-aminoindane-1-carboxylic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,3S)-3-aminoindane-1-carboxylic acid;hydrochloride: is a chiral compound with significant potential in various scientific fields. It is characterized by its unique structure, which includes an indane ring system substituted with an amino group and a carboxylic acid group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1R,3S)-3-aminoindane-1-carboxylic acid;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with indane, a bicyclic hydrocarbon.
Functionalization: The indane undergoes functionalization to introduce the amino and carboxylic acid groups. This can be achieved through a series of reactions, including nitration, reduction, and carboxylation.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the desired (1R,3S) enantiomer.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow synthesis and automated chiral resolution may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The amino group can undergo oxidation to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products:
Oxidation Products: Nitrosoindane, nitroindane.
Reduction Products: Indane-1-alcohol, indane-1-aldehyde.
Substitution Products: N-alkylindane, N-acylindane.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: Used as a ligand in asymmetric catalysis.
Synthesis: Intermediate in the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition: Potential inhibitor of specific enzymes involved in metabolic pathways.
Protein Interaction: Studied for its interaction with various proteins and receptors.
Medicine:
Drug Development: Investigated for its potential as a therapeutic agent in treating neurological disorders.
Pharmacology: Studied for its pharmacokinetic and pharmacodynamic properties.
Industry:
Material Science: Used in the development of novel materials with specific properties.
Chemical Manufacturing: Employed as a building block in the synthesis of various industrial chemicals.
Wirkmechanismus
The mechanism of action of (1R,3S)-3-aminoindane-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target proteins, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The indane ring system provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- (1R,3S)-3-aminoindane-1-carboxylic acid
- (1R,3S)-3-aminoindane-1-carboxylic acid;methyl ester
- (1R,3S)-3-aminoindane-1-carboxylic acid;ethyl ester
Comparison:
- Structural Differences: The primary difference lies in the substituents attached to the carboxylic acid group (e.g., hydrochloride, methyl ester, ethyl ester).
- Solubility: The hydrochloride salt form is more soluble in water compared to the free acid or ester forms.
- Biological Activity: The hydrochloride form may exhibit different pharmacokinetic properties, influencing its biological activity and therapeutic potential.
Conclusion
(1R,3S)-3-aminoindane-1-carboxylic acid;hydrochloride is a versatile compound with significant potential in various scientific fields. Its unique structure and properties make it suitable for applications in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility and pave the way for new discoveries.
Eigenschaften
Molekularformel |
C10H12ClNO2 |
|---|---|
Molekulargewicht |
213.66 g/mol |
IUPAC-Name |
(1R,3S)-3-amino-2,3-dihydro-1H-indene-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H11NO2.ClH/c11-9-5-8(10(12)13)6-3-1-2-4-7(6)9;/h1-4,8-9H,5,11H2,(H,12,13);1H/t8-,9+;/m1./s1 |
InChI-Schlüssel |
NJWVCGBGVWEMGY-RJUBDTSPSA-N |
Isomerische SMILES |
C1[C@H](C2=CC=CC=C2[C@H]1N)C(=O)O.Cl |
Kanonische SMILES |
C1C(C2=CC=CC=C2C1N)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4R,5S)-4,5-Dihydro-4,5-diphenyl-2-oxazolyl]-6-(1,1-dimethylethyl)phenol](/img/structure/B14022287.png)
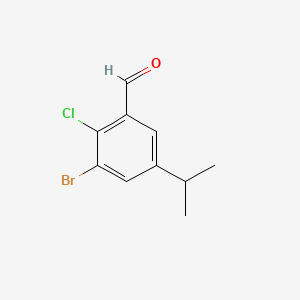
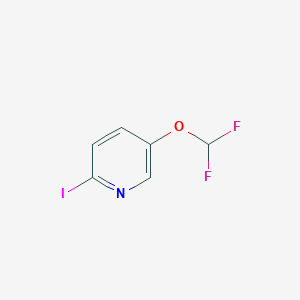


![tert-Butyl [1,4'-bipiperidin]-3-ylcarbamate](/img/structure/B14022324.png)
